molecular formula C20H20O2 B14716589 2-Hexylanthracene-9,10-dione CAS No. 13936-22-6

2-Hexylanthracene-9,10-dione

Cat. No.: B14716589
CAS No.: 13936-22-6
M. Wt: 292.4 g/mol
InChI Key: HKTWZNQNRPEUFM-UHFFFAOYSA-N
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Description

2-Hexylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthracene backbone with a hexyl group attached to the 2-position and carbonyl groups at the 9 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of anthracene with hexanoyl chloride, followed by oxidation to introduce the carbonyl groups at the 9 and 10 positions . Another method includes the Diels-Alder reaction of naphthoquinones followed by aromatization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts reactions using suitable catalysts and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hexylanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and transcription . These interactions make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexylanthracene-9,10-dione is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other anthraquinone derivatives and potentially more versatile in various applications .

Properties

CAS No.

13936-22-6

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-hexylanthracene-9,10-dione

InChI

InChI=1S/C20H20O2/c1-2-3-4-5-8-14-11-12-17-18(13-14)20(22)16-10-7-6-9-15(16)19(17)21/h6-7,9-13H,2-5,8H2,1H3

InChI Key

HKTWZNQNRPEUFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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